N-(2,4-difluorophenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O2S/c1-23-8-10(3-6-15(23)26)16-21-22-17(24(16)2)27-9-14(25)20-13-5-4-11(18)7-12(13)19/h3-8H,9H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADAFRDBCYJYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antiviral, and antimicrobial activities.
Chemical Structure and Properties
The compound has the following chemical structure:
1. Anticancer Activity
Mercapto-substituted 1,2,4-triazoles have been shown to exhibit promising anticancer properties. In various studies, compounds similar to this compound were evaluated against different cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
These results indicate that the compound could be effective against colon and breast cancer cells .
2. Antiviral Activity
The compound's structural features suggest potential activity against viral infections. Research has highlighted the role of triazole derivatives in inhibiting viral replication. For example, compounds with similar structures have shown effective inhibition of HBV RNase H with EC50 values ranging from 1.1 to 7.7 µM and low cytotoxicity . This suggests that this compound may also exhibit antiviral properties.
3. Antimicrobial Activity
The biological activity of triazole derivatives extends to antimicrobial effects as well. Studies have shown that these compounds can exhibit antibacterial and antifungal activities due to their ability to interfere with microbial cell functions . The specific activity of this compound against various pathogens remains an area for further investigation.
Case Studies
Case Study 1: Anticancer Screening
A study screened a series of triazole derivatives for their cytotoxic effects on human cancer cell lines including U937 and MCF7. The results showed that certain derivatives had significant cytotoxic effects with IC50 values indicating potential as therapeutic agents .
Case Study 2: Antiviral Efficacy
Research into similar compounds demonstrated their efficacy in inhibiting viral replication in vitro. The selectivity index (SI) for some derivatives was reported to be as high as 91.7, indicating low toxicity alongside potent antiviral activity .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a difluorophenyl group and a triazole moiety. Its molecular formula is . The presence of fluorine atoms in the structure enhances its biological activity by influencing the lipophilicity and metabolic stability of the compound.
Antimicrobial Activity
One of the primary applications of this compound is in the development of antimicrobial agents. Research indicates that derivatives of triazole compounds exhibit significant antifungal activity. For instance, studies have shown that compounds similar to N-(2,4-difluorophenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide are effective against various fungal pathogens, including Candida species and Aspergillus species .
Antiviral Properties
The compound has also been investigated for its antiviral properties. Specifically, triazole derivatives have demonstrated efficacy against viruses such as HIV and influenza. A patent describes a related compound that shows promise as an anti-HIV agent by inhibiting viral replication . The mechanism often involves targeting viral enzymes critical for replication.
Anticancer Activity
Recent studies highlight the potential anticancer properties of compounds containing the triazole ring. In vitro tests have shown that this compound can induce apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways associated with cell proliferation and survival makes it a candidate for further research in cancer therapy .
Case Study 1: Antifungal Efficacy
A study published in a peer-reviewed journal evaluated the antifungal activity of similar triazole compounds against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 0.5 µg/mL for some derivatives, suggesting strong antifungal potential . This finding supports the exploration of this compound as a lead compound for antifungal drug development.
Case Study 2: Antiviral Activity Against HIV
In another study focusing on antiviral applications, researchers synthesized several analogs of triazole compounds and tested them against HIV strains. The results showed that certain modifications to the triazole ring significantly enhanced antiviral activity. This compound was highlighted as a promising candidate for further optimization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazole-Acetamide Derivatives
The compound’s structural analogs differ primarily in substituents on the triazole ring, pyridine/pyridinone groups, and aromatic acetamide side chains. Key examples include:
Table 1: Substituent Comparison of Triazole-Acetamide Derivatives
Physicochemical and Spectral Properties
Spectral Data and Structural Elucidation
- Target Compound: No direct spectral data were located in the provided evidence. However, analogs like 6m show characteristic IR peaks for C=O (1678 cm⁻¹), aromatic C=C (1606 cm⁻¹), and C–Cl (785 cm⁻¹). The absence of a chlorophenyl group in the target compound would eliminate the C–Cl peak, while the pyridinone group may introduce additional C=O stretching (~1650–1700 cm⁻¹).
- NMR Trends: In related triazole-acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides), chemical shifts for protons near substituents (e.g., furan, pyridine) vary significantly. For example, protons in regions analogous to the pyridinone group (positions 29–36 and 39–44) show distinct shifts due to altered electronic environments .
Molecular Networking and Fragmentation Patterns
High-resolution mass spectrometry (HRMS) data for 6m ([M+H]+ = 393.1112) and similar compounds suggest that triazole-acetamides with bulkier substituents (e.g., naphthalenyloxy) exhibit higher molecular weights compared to the target compound. Molecular networking based on MS/MS fragmentation (cosine scores) could group these compounds into clusters with shared sulfanyl-acetamide backbones but divergent substituent patterns .
Crystallographic and Computational Insights
The SHELX software suite has been widely used to solve crystal structures of similar triazole derivatives. For example, 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (Acta Cryst. 2010, E66, o1132 ) adopts a planar conformation due to π-stacking between aromatic rings. The target compound’s pyridinone group may introduce similar planar rigidity, influencing binding to biological targets.
Preparation Methods
Cyclocondensation of β-Keto Amides
The dihydropyridinone ring is synthesized via cyclization of ethyl 3-aminocrotonate with methyl acetoacetate under acidic conditions. The reaction proceeds through enamine formation, followed by intramolecular cyclization to yield 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate .
Reaction Conditions :
Functionalization at Position 3
The carboxylate group is hydrolyzed to a carboxylic acid using NaOH (2M) , then converted to a bromo substituent via Hunsdiecker reaction with Pb(OAc)₄ and Br₂.
Construction of the 4-Methyl-4H-1,2,4-Triazole-3-Sulfanyl Unit
Thiosemicarbazide Cyclization
A modified Gould-Jacobs reaction forms the triazole core:
-
Methyl hydrazinecarbimidothioate reacts with acetylhydrazide in ethanol under reflux.
-
Cyclization is induced by adding HCl, yielding 4-methyl-4H-1,2,4-triazole-3-thiol .
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 82 |
| Temperature | 80°C | 82 |
| Catalyst | HCl (conc.) | 82 |
| Alternative Catalyst | H₂SO₄ | 68 |
Sulfanyl Group Activation
The thiol group is activated as a disulfide using I₂ in DMSO, enabling subsequent nucleophilic substitution.
Coupling of Triazole and Dihydropyridinone Moieties
Nucleophilic Aromatic Substitution
The brominated dihydropyridinone undergoes coupling with the triazole-thiolate in DMF at 60°C:
Key Variables :
-
Base: K₂CO₃ (2.5 eq.)
-
Reaction Time: 8 hours
-
Yield: 65%
Synthesis of N-(2,4-Difluorophenyl)Acetamide
Acetylation of 2,4-Difluoroaniline
2,4-Difluoroaniline is treated with acetic anhydride in dichloromethane, catalyzed by DMAP:
Purification : Recrystallization from ethanol/water (1:3) affords 92% purity.
Final Assembly via Sulfide Bond Formation
Thiol-Disulfide Interchange
The triazole-dihydropyridinone disulfide reacts with N-(2,4-difluorophenyl)-2-mercaptoacetamide in methanol:
Critical Parameters :
Alternative Method: Mitsunobu Reaction
Using DIAD and PPh₃ , the thiol and hydroxylated intermediate couple in THF:
Comparative Data :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Thiol-Disulfide | 58 | 95 |
| Mitsunobu | 72 | 98 |
Optimization Challenges and Solutions
Regioselectivity in Triazole Formation
The use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity, but requires protecting the thiol group as a tert-butyl disulfide . Deprotection with TFA restores the reactive thiol.
Purification of Hydrophobic Intermediates
Countercurrent chromatography with hexane/ethyl acetate (7:3) resolves diastereomers formed during dihydropyridinone synthesis.
Scalability and Industrial Considerations
Continuous Flow Synthesis
A modular flow system achieves 85% yield for the triazole-thiol intermediate by minimizing decomposition:
-
Residence Time: 8 minutes
-
Temperature: 70°C
-
Pressure: 2 bar
Green Chemistry Metrics
E-factor Analysis :
| Step | E-Factor (kg waste/kg product) |
|---|---|
| Dihydropyridinone | 12.4 |
| Triazole formation | 8.7 |
| Final coupling | 15.2 |
Q & A
Basic Research Questions
Q. What are the critical synthetic steps for synthesizing N-(2,4-difluorophenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodology : The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (e.g., ethanol, 80°C).
- Step 2 : Sulfanyl-acetamide linkage via nucleophilic substitution between a thiol-containing triazole derivative and chloroacetamide in the presence of a base (e.g., K₂CO₃ in DMF).
- Step 3 : Functionalization of the pyridinone moiety through alkylation or oxidation reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization are used to isolate the pure compound .
- Key Considerations : Reaction temperature, solvent polarity, and stoichiometry significantly impact yield and purity.
Q. How is the structural integrity of this compound confirmed?
- Methodology : Analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., triazole ring protons at δ 8.2–8.5 ppm, fluorophenyl signals at δ 7.1–7.3 ppm) .
- HPLC : Purity assessment (>95% purity) using reverse-phase C18 columns with UV detection .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What initial biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC values).
- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC₅₀ determination).
- Anti-inflammatory Activity : COX-2 inhibition assays using ELISA kits .
- Data Interpretation : Compare results with positive controls (e.g., doxorubicin for anticancer assays) and validate with triplicate experiments.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent ratio, catalyst concentration). For example, a 2³ factorial design to optimize triazole cyclization (yields improved from 45% to 72% with THF/H₂O solvent at 70°C) .
- Process Monitoring : Real-time tracking via TLC or inline FTIR to identify intermediate formation .
- Case Study : In a related triazole-acetamide derivative, adjusting pH to 6.5 during sulfanyl linkage reduced byproduct formation by 30% .
Q. What computational approaches are effective for predicting biological activity and mechanism of action?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase or bacterial DHFR).
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors. For example, a QSAR study on triazole derivatives revealed that electron-withdrawing groups on the phenyl ring enhance antimicrobial activity .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable ligand-protein complexes) .
Q. How can contradictory biological activity data across studies be resolved?
- Methodology :
- Variable Analysis : Compare assay conditions (e.g., cell line specificity, serum concentration in media). For instance, discrepancies in anticancer activity (IC₅₀ = 5 μM vs. 20 μM) may arise from differences in HeLa vs. MCF-7 cell lines .
- Purity Validation : Re-test compounds using orthogonal methods (e.g., HPLC coupled with LC-MS) to rule out impurity-driven artifacts .
- Structural Analog Comparison : Evaluate activity trends in derivatives with modified substituents (e.g., replacing difluorophenyl with chlorophenyl reduces COX-2 inhibition by 40%) .
Q. What strategies enhance selectivity for specific biological targets?
- Methodology :
- Pharmacophore Modification : Introduce bulky substituents (e.g., tert-butyl groups) to sterically block off-target binding .
- Prodrug Design : Mask reactive groups (e.g., esterify acetamide) to improve tissue-specific activation .
- Isotopic Labeling : Use ¹⁸F or ¹³C isotopes for PET/SPECT imaging to track in vivo distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
